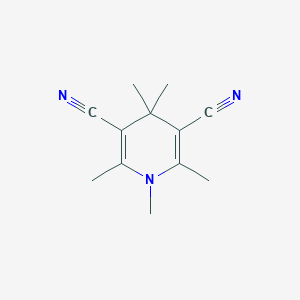
1,2,4,4,6-Pentamethyl-1,4-dihydropyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- is a chemical compound belonging to the class of dihydropyridines It is characterized by its unique structure, which includes multiple methyl groups and nitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- typically involves the reaction of appropriate pyridine derivatives with nitrile-containing reagents. One common method involves the cyclization of intermediates under controlled conditions to form the desired dihydropyridine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine to its corresponding pyridine derivative.
Reduction: Reduction reactions can modify the nitrile groups to amines or other functional groups.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-containing compounds .
Scientific Research Applications
3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
2,4,4,6-Tetramethyl-1,4-dihydro-3,5-pyridinedicarbonitrile: This compound shares a similar core structure but differs in the number and position of methyl groups.
3-Pyridinecarbonitrile: A simpler compound with fewer substituents, used in various chemical syntheses.
Uniqueness
3,5-Pyridinedicarbonitrile,1,4-dihydro-1,2,4,4,6-pentamethyl- is unique due to its specific arrangement of methyl groups and nitrile functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
32136-89-3 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1,2,4,4,6-pentamethylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C12H15N3/c1-8-10(6-13)12(3,4)11(7-14)9(2)15(8)5/h1-5H3 |
InChI Key |
CNTGWJAHTKDGOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C#N)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


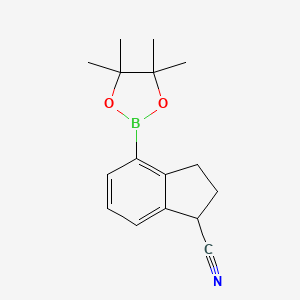
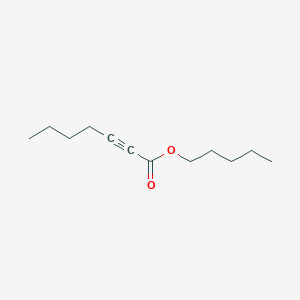
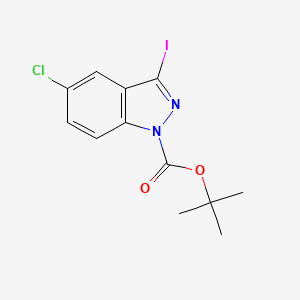
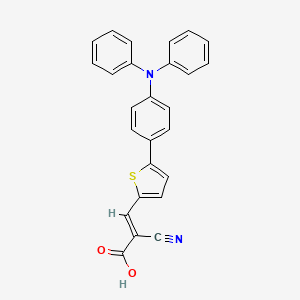
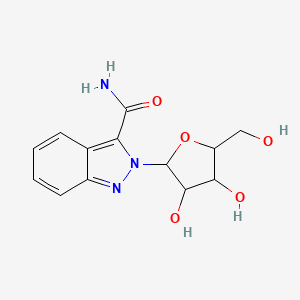
![1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B14018072.png)
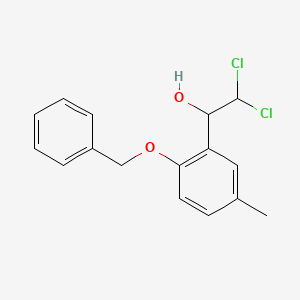
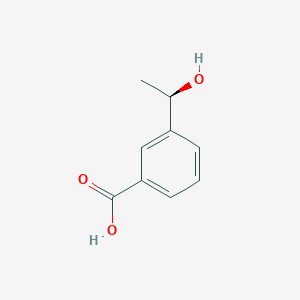

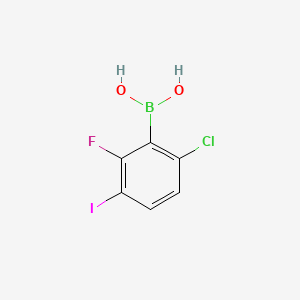
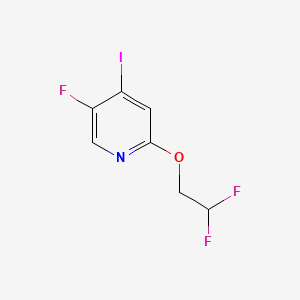

![(R)-1-((3aR,5R,6S,6aR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl methanesulfonate](/img/structure/B14018119.png)
![3',4'-Difluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14018146.png)
